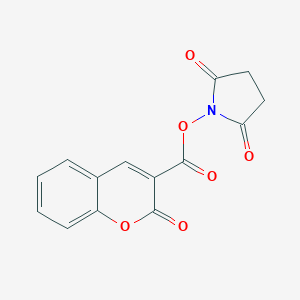

香豆素-3-羧酸琥珀酰亚胺酯

描述

Coumarin-3-carboxylic acid succinimidyl ester is used as a reagent to conjugate 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) to other molecules such as amino acids via amide chemistry . It is used to label amino acids prior to resolution by capillary zone electrophoresis .

Synthesis Analysis

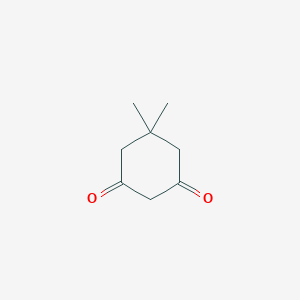

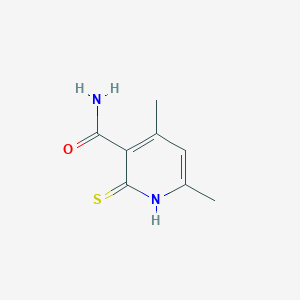

The synthesis of coumarin-3-carboxylic esters involves a reaction of substituted salicylaldehydes and Meldrum’s acid . The reactions are performed under microwave irradiation and solvent-free conditions in the presence of ytterbium triflate (Yb(OTf) 3). The compounds are obtained in excellent yields .Molecular Structure Analysis

The molecular structure of coumarin-3-carboxylic acid succinimidyl ester includes a single intramolecular hydrogen bond. There are a number of significant intermolecular C-H…O attractive interactions .Chemical Reactions Analysis

The chemical reactions of coumarin-3-carboxylic acid succinimidyl ester involve conjugation to other molecules via amide chemistry . The fluorescence anisotropy decays were found biexponential in nature with fast and slow reorientation times, which is explained by two steps and “wobbling-in-cone model” .Physical And Chemical Properties Analysis

The physical and chemical properties of coumarin-3-carboxylic acid succinimidyl ester include the physical form, solubility, melting point, boiling point, pKa, absorption maxima, emission maxima, molar extinction coefficient and quantum yield .科学研究应用

光物理研究

香豆素-3-羧酸琥珀酰亚胺酯(7-DCCAE)一直是光物理研究的对象。Maity, Chatterjee, & Seth (2014)的研究调查了7-DCCAE在水相逆微胶囊中的光物理学特性,观察到激发波长依赖的动力学和红边激发移位(REES)。同样,分析了7-DCCAE在不同溶剂中的光物理学特性,揭示了溶剂极性对其性质的影响,正如同一作者在另一项研究(Maity, Chatterjee, & Seth, 2014)中描述的那样。

光谱和理论研究

在Ahmed et al. (2018)的研究中,研究了7-DCCAE与大环主体(南瓜[7]尿素和南瓜[8]尿素)在水介质中的相互作用。这项研究突出了由于宿主-客体相互作用而调制7-DCCAE光物理特性的过程,并提供了关于络合过程的热力学和驱动力的见解。

分析化学中的荧光标记

香豆素-3-羧酸琥珀酰亚胺酯已被应用于分析化学,特别是在荧光标记中。刘等人(2001年)报道了类似化合物4:3-β-萘酚喹啉-4-乙酸N-羟基琥珀酰亚胺酯(NPA-OSu)在高效液相色谱中用于标记氨基酸和寡肽。该研究突出了其敏感性和反应性,与香豆素-3-羧酸琥珀酰亚胺酯的应用有相似之处(Liu, Wang, Liang, & Zhang, 2001)。

合成和稳定性研究

研究还集中在相关香豆素衍生物的合成和稳定性上。Stockton等人(2013年)探讨了一种相关化合物3-羧基-6,8-二氟-7-羟基香豆素琥珀酰亚胺酯在不同pH条件下的水解动力学。这项研究对于理解类似化合物如香豆素-3-羧酸琥珀酰亚胺酯的稳定性和化学性质是相关的(Stockton, Mora, Cable, Davenport, Tilley, & Willis, 2013)。

安全和危害

未来方向

The photophysics of coumarin-3-carboxylic acid succinimidyl ester in aqueous reverse micelles using steady state absorption, fluorescence emission and picosecond time resolved emission spectroscopy is a potential area of future research . The difference in the photophysics of 7-DCCAE with its acid form has been observed , which could be another area of future investigation.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO6/c16-11-5-6-12(17)15(11)21-14(19)9-7-8-3-1-2-4-10(8)20-13(9)18/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXGVUJAUMMHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164037 | |

| Record name | Coumarin-3-carboxylic acid succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coumarin-3-carboxylic acid succinimidyl ester | |

CAS RN |

148627-84-3 | |

| Record name | Coumarin-3-carboxylic acid succinimidyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148627843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin-3-carboxylic acid succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

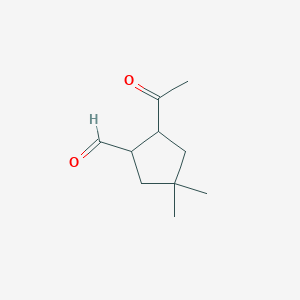

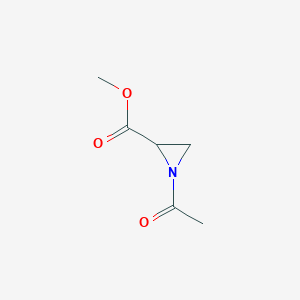

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)

![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)

![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)